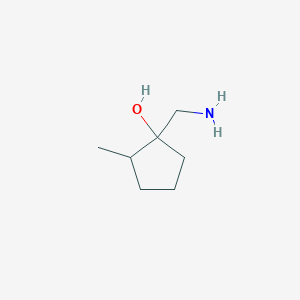

1-(Aminomethyl)-2-methylcyclopentan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

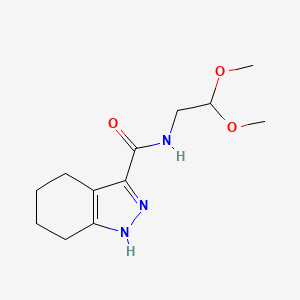

1-(Aminomethyl)-2-methylcyclopentan-1-ol is a chemical compound that contains an aminomethyl group. In organic chemistry, an aminomethyl group is a monovalent functional group with the formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 .

Molecular Structure Analysis

The molecular structure of 1-(Aminomethyl)-2-methylcyclopentan-1-ol involves an aminomethyl group, which is a monovalent functional group with the formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 .

科学的研究の応用

Anticonvulsant Effects and Neurotransmitter Modulation

Gabapentin is a synthetic analog of the neurotransmitter gamma-aminobutyric acid (GABA). It exhibits anticonvulsant properties by modulating GABAergic neurotransmission. Specifically:

- Antiepileptic Therapy : Gabapentin is widely used as an adjunctive treatment for epilepsy and partial seizures. It enhances GABA-mediated inhibition, reducing neuronal excitability and preventing seizures .

Neuropathic Pain Management

Gabapentin has gained prominence in pain management, particularly for neuropathic pain conditions:

- Postherpetic Neuralgia : Gabapentin provides relief from postherpetic neuralgia, a painful condition following shingles infection .

Anxiolytic and Mood-Stabilizing Effects

- Bipolar Disorder : Some studies explore its use as an adjunctive mood stabilizer in bipolar disorder .

Dermatological Applications

- Rosacea : Topical application of a gel containing 1-methylnicotinamide (a derivative of gabapentin) has shown promise in alleviating rosacea, a chronic facial dermatosis .

Other Investigational Areas

Future Prospects and Challenges

While gabapentin holds promise, challenges remain:

Safety and Hazards

将来の方向性

While specific future directions for 1-(Aminomethyl)-2-methylcyclopentan-1-ol are not mentioned in the search results, there are indications of ongoing research in the field of aminomethyl compounds. For instance, biocatalytic imine reduction has been a topic of intense research by the artificial metalloenzyme community in recent years . Another future direction includes the optimization of synthesis and characterization methods, as well as the development of novel analytical techniques.

作用機序

Target of Action

The compound “1-(Aminomethyl)-2-methylcyclopentan-1-ol” is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and is known as Gabapentin . It primarily targets the α2δ-1 and α2δ-2 isoforms of the α2δ protein . These proteins are auxiliary subunits of voltage-gated calcium channels, which play a crucial role in neurotransmission .

Mode of Action

Gabapentin acts by binding to the α2δ-1 subunit of voltage-gated calcium channels . This binding decreases the activity of these channels, reducing the influx of calcium ions into the neuron . As a result, the release of excitatory neurotransmitters is decreased, leading to a reduction in neuronal excitability .

Biochemical Pathways

It is known that the drug’s binding to the α2δ-1 subunit leads to a decrease in the activity of voltage-gated calcium channels . This, in turn, reduces the influx of calcium ions into neurons, which plays a key role in the release of neurotransmitters. By reducing this release, Gabapentin can decrease neuronal excitability and alleviate symptoms of conditions like epilepsy and neuropathic pain .

Pharmacokinetics

Gabapentin’s pharmacokinetics are dose-dependent, with diminished bioavailability and delayed peak levels at higher doses . It has a bioavailability of 27–60%, which is inversely proportional to the dose . A high-fat meal also increases its bioavailability . Its elimination half-life is 5 to 7 hours .

Result of Action

The molecular and cellular effects of Gabapentin’s action primarily involve a decrease in neuronal excitability. By binding to the α2δ-1 subunit of voltage-gated calcium channels, Gabapentin reduces the influx of calcium ions into neurons . This leads to a decrease in the release of excitatory neurotransmitters, thereby reducing neuronal excitability . These effects can help alleviate symptoms of conditions like epilepsy and neuropathic pain .

Action Environment

These can include factors such as diet, concurrent medications, and individual patient characteristics like age, sex, and renal function

特性

IUPAC Name |

1-(aminomethyl)-2-methylcyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-3-2-4-7(6,9)5-8/h6,9H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZVMTNTIUIZEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Aminomethyl)-2-methylcyclopentan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2848367.png)

![9-(3-chlorophenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2848368.png)

![4-[(4-Phenoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2848380.png)